methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride
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Overview
Description
Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a methyl ester, and two fluorine atoms on the pentanoate chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous testing to ensure the compound meets industry standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted amino acid derivatives.
Oxidation: Production of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical properties.
Hydrolysis: Conversion to the corresponding carboxylic acid.
Scientific Research Applications
Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by interacting with the active site.
Modulate Receptors: Affect receptor function by binding to receptor sites.
Alter Metabolic Pathways: Influence metabolic processes by acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-4,4-difluorobutanoate hydrochloride
- Methyl (2R)-2-amino-6,6-difluorohexanoate hydrochloride
- Methyl (2R)-2-amino-5-fluoropentanoate hydrochloride
Uniqueness
Methyl (2R)-2-amino-5,5-difluoropentanoate hydrochloride is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. The presence of two fluorine atoms on the pentanoate chain enhances its stability and reactivity compared to similar compounds with different fluorination patterns.
Properties
CAS No. |
2728726-63-2 |
---|---|
Molecular Formula |
C6H12ClF2NO2 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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